N-α-羰基苯甲酰-L-谷氨酸α-肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

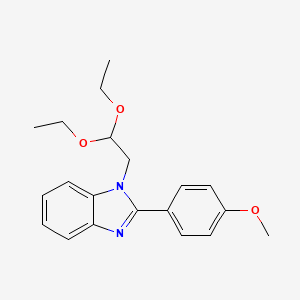

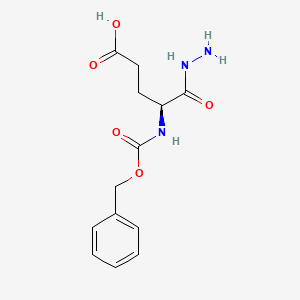

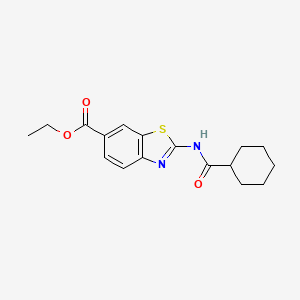

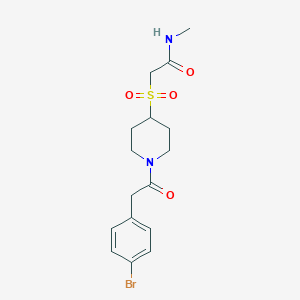

N-α-Carbobenzoxy-l-glutamic acid α-hydrazide, also known as Z-Glu-NHNH2 , is a derivative of glutamic acid. Its chemical structure consists of a glutamic acid backbone with a hydrazide functional group attached to the α-amino group. The compound is commonly used in peptide synthesis and biochemical research .

Synthesis Analysis

The synthesis of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide involves the protection of the α-amino group (carboxyl group) of glutamic acid with a carbobenzoxy (Cbz) group. Subsequently, hydrazine is introduced to form the hydrazide moiety. The overall synthetic route ensures the preservation of the glutamic acid backbone while introducing the desired modification .

Molecular Structure Analysis

The molecular formula of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide is C₁₃H₁₇N₃O₅ , with a molecular weight of approximately 295.29 g/mol . The compound exists as a white powder or crystals. Its specific rotation is [a]20/D -7.0 to -8.0° (in acetic acid) and has a melting point range of 118.0 to 122.0°C .

Chemical Reactions Analysis

N-α-Carbobenzoxy-l-glutamic acid α-hydrazide can participate in various chemical reactions typical of hydrazides. These reactions include acylation, amidation, and peptide bond formation. Its reactivity allows for the incorporation of the hydrazide group into peptide sequences during solid-phase peptide synthesis (SPPS) or other synthetic routes .

Physical And Chemical Properties Analysis

科学研究应用

- pH-Responsive Micelles : Researchers have developed pH-responsive micelles using a copolymer of methoxy polyethylene glycol (mPEG) and poly(carbobenzoxy-L-glutamic acid, BLG). These micelles efficiently encapsulate anti-cancer drugs like doxorubicin (DOX). Under acidic conditions (such as in tumor microenvironments), the micelles disintegrate, releasing DOX specifically within cancer cells. This targeted delivery approach enhances anti-tumor efficacy while reducing systemic and cardiac toxicity .

- Poly-γ-Glutamic Acid (γ-PGA) : Z-Glu-Hydrazide derivatives have been investigated for sustained drug release. By incorporating Z-Glu-Hydrazide into γ-PGA-based drug delivery systems, researchers achieve controlled and prolonged drug release, enhancing therapeutic efficacy .

- Doxorubicin Cardioprotection : The pH-responsive micelles loaded with DOX exhibit reduced cardiac distribution, minimizing cardiotoxicity. This is crucial because DOX, a potent anti-cancer drug, can cause adverse effects on the heart. The micellar formulation selectively delivers more DOX to tumor tissue while sparing healthy cardiac tissue .

Drug Delivery Systems

Sustained Drug Release

Cardiotoxicity Reduction

作用机制

Target of Action

N-alpha-Carbobenzoxy-L-glutamic acid alpha-hydrazide is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used in the biosynthesis of proteins It plays a key role in cellular metabolism and is involved in various biochemical pathways.

Mode of Action

As a derivative of glutamic acid, it may interact with the same receptors and enzymes that glutamic acid does, influencing the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

As a derivative of glutamic acid, it may have similar effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

未来方向

Future research could explore the application of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide in drug development, peptide-based therapeutics, or as a substrate for enzymatic modifications. Investigating its interactions with enzymes and biological systems may reveal novel insights into its potential utility .

属性

IUPAC Name |

(4S)-5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-12(19)10(6-7-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEVXYXOTORDHV-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)

![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)

![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)

![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)